molecular formula C11H8N2O2 B585851 2-(4-Cyano-1H-indol-3-yl)acetic acid CAS No. 1346597-89-4

2-(4-Cyano-1H-indol-3-yl)acetic acid

Cat. No. B585851
CAS RN: 1346597-89-4
M. Wt: 200.197
InChI Key: ZSSNFXKPLODXQY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

“2-(4-Cyano-1H-indol-3-yl)acetic acid” is a chemical compound with the CAS Number: 1346597-89-4 . It has a molecular weight of 200.2 and its IUPAC name is (4-cyano-1H-indol-3-yl)acetic acid . The compound is solid in physical form .


Molecular Structure Analysis

The InChI code for “2-(4-Cyano-1H-indol-3-yl)acetic acid” is 1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15) . This indicates the molecular structure of the compound.


Chemical Reactions Analysis

While specific chemical reactions involving “2-(4-Cyano-1H-indol-3-yl)acetic acid” are not available, indole derivatives are known to be versatile and are used in various chemical reactions .


Physical And Chemical Properties Analysis

“2-(4-Cyano-1H-indol-3-yl)acetic acid” has a density of 1.4±0.1 g/cm3 . Its boiling point is 498.9±30.0 °C at 760 mmHg . The compound has a refractive index of 1.687 and a flash point of 255.5±24.6 °C . It has a logP value of 1.75 .

Scientific Research Applications

Synthesis of Indole Derivatives

Indole derivatives, such as “2-(4-Cyano-1H-indol-3-yl)acetic acid”, are prevalent moieties present in selected alkaloids . The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Biological Potential of Indole Derivatives

Indole derivatives possess various biological activities, i.e., antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . This has created interest among researchers to synthesize a variety of indole derivatives .

Plant Growth Hormone

“2-(4-Cyano-1H-indol-3-yl)acetic acid” is applied as a plant growth hormone . It is an inducer of plant cell elongation and division shown to cause uncontrolled growth .

Treatment of Cancer Cells

The application of indole derivatives as biologically active compounds for the treatment of cancer cells has attracted increasing attention in recent years . Indoles, both natural and synthetic, show various biologically vital properties .

Treatment of Microbes

Indole derivatives are also used in the treatment of microbes . They play a main role in cell biology and have shown to be effective against various types of microbes .

Treatment of Various Disorders

Indole derivatives are used in the treatment of different types of disorders in the human body . They have shown to be effective in treating a wide range of disorders .

Anti-Inflammatory Activity

Indomethacin analogs of 2-(4-(methylsulfonyl)phe-nyl)-1-substituted-indole were synthesized and assessed for their in vitro COX-2 inhibitory act as well as in vivo anti-inflammatory activity .

Antiviral Activity

Indole derivatives have shown antiviral activity. For example, 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate derivatives were prepared and reported as antiviral agents .

Safety and Hazards

The compound has been assigned the GHS07 pictogram and the signal word "Warning" . Hazard statements associated with it include H302, H315, H319, H332, and H335 . Precautionary statements include P261, P280, and P305+P351+P338 .

Future Directions

Indoles are some of the most versatile and common nitrogen-based heterocyclic scaffolds and are frequently used in the synthesis of various organic compounds . The last decade, in particular, has witnessed considerable activity towards the synthesis of indole derivatives due to the possibilities for the design of polycyclic structures by the incorporation of multiple fused heterocyclic scaffolds in an attempt to achieve promising new heterocycles with chemical and biomedical relevance .

properties

IUPAC Name

2-(4-cyano-1H-indol-3-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N2O2/c12-5-7-2-1-3-9-11(7)8(6-13-9)4-10(14)15/h1-3,6,13H,4H2,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSSNFXKPLODXQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C2C(=C1)NC=C2CC(=O)O)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(4-Cyano-1H-indol-3-yl)acetic acid

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